molecular formula C15H11BrClNO5S B2750105 2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone CAS No. 303145-53-1

2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone

Cat. No.: B2750105
CAS No.: 303145-53-1
M. Wt: 432.67
InChI Key: CEMLCGOHMCRJSX-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone is a complex organic compound that features a bromine atom, a chlorophenyl group, a sulfonyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone typically involves multi-step organic reactions. One common method starts with the bromination of 1-(3-nitrophenyl)ethanone to form 2-bromo-1-(3-nitrophenyl)ethanone. This intermediate is then subjected to a sulfonylation reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas at room temperature.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

    Nucleophilic substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-amino-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(3-nitrophenyl)ethanone: Lacks the sulfonyl and chlorophenyl groups, making it less versatile in chemical reactions.

    4-Chlorobenzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonylated compounds but lacks the bromine and nitrophenyl groups.

Uniqueness

2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone is unique due to the presence of multiple functional groups that allow for diverse chemical modifications and applications. Its combination of bromine, nitro, sulfonyl, and chlorophenyl groups makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-bromo-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO5S/c16-8-15(19)10-1-6-14(18(20)21)11(7-10)9-24(22,23)13-4-2-12(17)3-5-13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMLCGOHMCRJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=C(C=CC(=C2)C(=O)CBr)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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